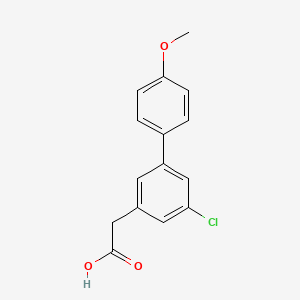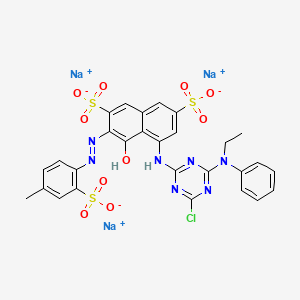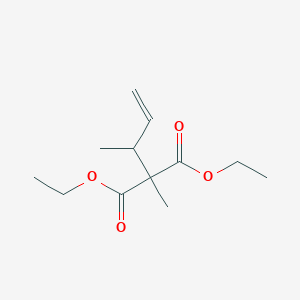
Diethyl 2-(but-3-en-2-yl)-2-methylmalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(but-3-en-2-yl)-2-methylmalonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ethyl ester groups attached to a malonate core, with a but-3-en-2-yl substituent and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(but-3-en-2-yl)-2-methylmalonate typically involves the alkylation of diethyl malonate with but-3-en-2-yl bromide in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
Diethyl malonate+But-3-en-2-yl bromideNaOEtDiethyl 2-(but-3-en-2-yl)-2-methylmalonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(but-3-en-2-yl)-2-methylmalonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Diethyl 2-(but-3-en-2-yl)-2-methylmalonate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of potential drug candidates with various therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 2-(but-3-en-2-yl)-2-methylmalonate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups attached to a malonate core.
Diethyl 2-methylmalonate: Similar structure but lacks the but-3-en-2-yl substituent.
Diethyl allylmalonate: Contains an allyl group instead of the but-3-en-2-yl group.
Uniqueness
Diethyl 2-(but-3-en-2-yl)-2-methylmalonate is unique due to the presence of the but-3-en-2-yl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
78331-64-3 |
|---|---|
Formule moléculaire |
C12H20O4 |
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
diethyl 2-but-3-en-2-yl-2-methylpropanedioate |
InChI |
InChI=1S/C12H20O4/c1-6-9(4)12(5,10(13)15-7-2)11(14)16-8-3/h6,9H,1,7-8H2,2-5H3 |
Clé InChI |
WVGMGSHVUUFGSC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C(C)C=C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
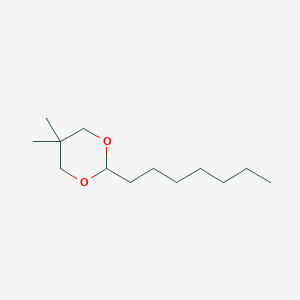
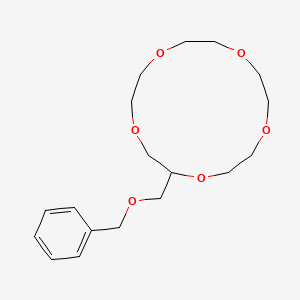
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
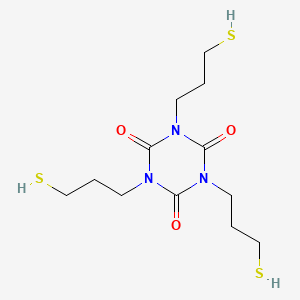
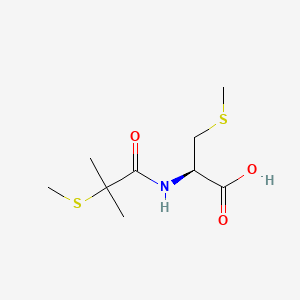


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)


![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
